molecular formula C19H16N4O B15173228 2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide CAS No. 921754-16-7

2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

Cat. No.: B15173228
CAS No.: 921754-16-7
M. Wt: 316.4 g/mol
InChI Key: JTOQINQWHXJTIZ-UHFFFAOYSA-N
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Description

2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a benzamide group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves the coupling of 2-aminobenzamide with 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-phenylbenzamide
  • 4-[(E)-Phenyldiazenyl]aniline
  • N-Phenylbenzamide

Uniqueness

2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of both amino and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

921754-16-7

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C19H16N4O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,20H2,(H,21,24)

InChI Key

JTOQINQWHXJTIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

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